![molecular formula C11H8F3NO B2940149 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 259269-58-4](/img/structure/B2940149.png)
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole
Overview
Description
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” were not found, pyrroles can generally be synthesized using the Paal-Knorr Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters .Scientific Research Applications
Pharmaceutical Research
The trifluoromethoxy group is known to enhance biological activity in various compounds. It’s plausible that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could be investigated for potential pharmaceutical applications, such as anti-proliferative or anti-cancer agents, due to the presence of this group .
Synthetic Intermediate
Compounds with the trifluoromethoxy phenyl group often serve as intermediates in chemical synthesis, particularly in medicinal chemistry. This suggests that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might be used in the synthesis of more complex molecules for drug development .
Electrochromic Materials
The related compound polydithienylpyrroles with a trifluoromethoxy phenyl group has been used in electrochromic materials. Therefore, “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could potentially be applied in the development of electrochromic devices and coatings .
Anesthetic Agents
Trifluoromethyl ethers, which share a similar trifluoromethoxy group, are components of anesthetic agents like Sevoflurane®. This implies that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” might have applications in anesthesiology research .
Antimicrobial Agents
Given that biguanide derivatives with a trifluoromethoxy phenyl group have been studied for their antimicrobial properties, it’s conceivable that “1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole” could also be explored for use as an antimicrobial agent .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of polydithienylpyrroles . These polymers have been studied for their electrochromic behaviors .
Mode of Action
It’s known that the introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels of these polymers .
Biochemical Pathways
The compound’s role in the synthesis of polydithienylpyrroles suggests it may influence the pathways related to electrochromic behaviors .
Result of Action
It’s known that polydithienylpyrroles synthesized using this compound can display various colors from reduced to oxidized states .
Action Environment
The electrochromic behaviors of the resulting polymers suggest that factors such as applied potential could influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-1-2-8-15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWSGFNZMAYJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
Synthesis routes and methods
Procedure details
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